Methionine Sulfoximine
Description
Systematic Nomenclature and Molecular Descriptors
Methionine sulfoximine is systematically named (2S)-2-amino-4-[(S-methyl-λ⁴-sulfanylidene)amino]butanoic acid according to IUPAC guidelines. Its molecular formula, C₅H₁₂N₂O₃S , reflects a compact structure with five carbon atoms, twelve hydrogens, two nitrogens, three oxygens, and one sulfur atom. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.23 g/mol | |
| CAS Registry Number | 15985-39-4 | |
| SMILES Notation | CS(=N)(=O)CCC@HC(O)=O | |
| InChI Key | SXTAYKAGBXMACB-DPVSGNNYSA-N |
The compound exists as a zwitterion at physiological pH due to proton transfer between the α-amino and carboxyl groups.
Atomic Composition and Molecular Formula Analysis
The molecular formula C₅H₁₂N₂O₃S corresponds to the following atomic contributions:
| Element | Quantity | Atomic Mass Contribution (g/mol) | Percentage Composition |
|---|---|---|---|
| Carbon | 5 | 60.05 | 33.33% |
| Hydrogen | 12 | 12.10 | 6.72% |
| Nitrogen | 2 | 28.02 | 15.55% |
| Oxygen | 3 | 48.00 | 26.64% |
| Sulfur | 1 | 32.07 | 17.76% |
Calculations derived from standard atomic masses and molecular weight of 180.23 g/mol.
The sulfur atom resides in a sulfoximine group (-S(O)=NH-), which introduces planar geometry and partial double-bond character between S and O/N. This group is critical for the compound’s bioactivity, as it mimics the transition state of glutamine synthetase substrates.
Stereochemical Configuration and Tautomeric Forms
This compound exhibits four stereoisomers due to chiral centers at C2 (α-carbon) and S1 (sulfoximine sulfur). Only the L-S-sulfoximine isomer demonstrates biological activity, specifically as a glutamine synthetase inhibitor:
| Isomer | C2 Configuration | S1 Configuration | Biological Activity |
|---|---|---|---|
| L-S-sulfoximine | S | S | Active |
| L-R-sulfoximine | S | R | Inactive |
| D-S-sulfoximine | R | S | Inactive |
| D-R-sulfoximine | R | R | Inactive |
The active L-S isomer adopts a zwitterionic tautomer in aqueous solutions, with protonation at the α-amino group and deprotonation at the carboxyl group. A rare imino tautomer forms under acidic conditions, where the sulfoximine nitrogen becomes protonated.
Crystalline Structure and Conformational Dynamics
X-ray diffraction studies of this compound derivatives reveal monoclinic crystal systems with unit cell parameters approximating a = 15.50 Å, b = 3.82 Å, c = 13.49 Å, and β = 97.3°. The sulfoximine group adopts a twisted conformation in the solid state, with dihedral angles of 85–95° between the S-O and S-N bonds. Key structural features include:
- Hydrogen-bonding networks between sulfoximine NH and carboxylate O atoms
- Van der Waals interactions stabilizing the hydrophobic methyl group
- Torsional flexibility in the C-S-C-C backbone, allowing conformational adaptation to enzyme active sites
In solution, nuclear magnetic resonance (NMR) studies show rapid interconversion between gauche and anti conformers around the C3-C4 bond, with a 2:1 preference for the gauche form. Molecular dynamics simulations indicate that the sulfoximine group’s polarity governs solvent accessibility, with the sulfur atom exhibiting a two-shell water coordination number of 4.2 in aqueous environments.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-DPVSGNNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936181 | |
| Record name | L-Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-39-4, 21752-32-9, 21752-31-8 | |
| Record name | L-Methionine-DL-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Methionine-S,R-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14103 | |
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| Record name | L-Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
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| Record name | L-Methionine sulfoximine | |
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| Record name | METHIONINE SULFOXIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | METHIONINE SULFOXIMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Methionine sulfoximine can be synthesized through a straightforward one-step oxidation of methionine residues within polypeptides . This process involves the use of oxidizing agents to convert methionine to this compound. Additionally, chemoselective subsequent elaboration can be achieved using copper(II)-mediated N–H cross-coupling at this compound residues with arylboronic acid reagents . Industrial production methods typically involve similar oxidation processes, but on a larger scale and with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methionine sulfoximine undergoes various chemical reactions, including:
Oxidation: The initial synthesis involves oxidation of methionine to this compound.
Substitution: This compound can undergo N–H cross-coupling reactions with arylboronic acid reagents, facilitated by copper(II) catalysts.
Phosphorylation: This compound is phosphorylated by glutamine synthetase, resulting in a transition state analog that inhibits the enzyme.
Common reagents used in these reactions include oxidizing agents, copper(II) catalysts, and arylboronic acids. The major products formed from these reactions are this compound derivatives with various functional groups attached.
Scientific Research Applications
Inhibition of Glutamine Synthetase
Methionine sulfoximine is primarily recognized as a potent inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia. This inhibition has significant implications for various physiological and pathological conditions:
- Neuroprotective Effects : MSO has been shown to reduce brain swelling in models of hepatic encephalopathy, potentially by modulating glutamine levels in the brain. In animal studies, MSO treatment resulted in decreased cerebral edema and improved neurological outcomes following liver failure .
- Excitotoxicity : Research indicates that MSO can exacerbate excitotoxic damage in conditions such as amyotrophic lateral sclerosis (ALS) and stroke. By inhibiting glutamine synthetase, MSO may lead to increased levels of glutamate, contributing to neuronal damage .
Therapeutic Potential in Disease Models
This compound has demonstrated therapeutic benefits across various disease models:
- Hepatic Encephalopathy : MSO has been utilized to study its effects on brain swelling due to ammonia toxicity. Studies have shown that it can mitigate the detrimental effects of hyperammonemia by regulating glutamine metabolism .
- Stroke and ALS : In models of stroke and ALS, MSO has been observed to reduce infarct size and improve recovery outcomes. The compound's ability to modulate excitotoxic pathways makes it a candidate for further investigation in neurodegenerative diseases .
Applications in Cancer Research
This compound is also being explored for its potential applications in cancer research:
- Antitumor Activity : In vitro studies have demonstrated that MSO can inhibit the proliferation of various cancer cell lines, including glioblastoma cells (U87). The mechanism involves the induction of apoptosis and cell cycle arrest .
- Selection in Recombinant Cell Lines : MSO is used in the selection process for recombinant Chinese hamster ovary (CHO) cell lines, which are widely used in biopharmaceutical production. The compound aids in selecting cells with enhanced productivity by inhibiting unwanted metabolic pathways .
Biochemical Mechanisms and Effects
The biochemical mechanisms underlying the effects of this compound are complex:
- Glutamine Metabolism : MSO's inhibition of glutamine synthetase leads to altered amino acid metabolism, which can affect cellular functions such as proliferation and apoptosis. For instance, studies have shown that MSO increases glutamine levels under certain conditions, suggesting a nuanced role in cellular metabolism .
- Cellular Responses : The compound's ability to modulate cellular responses to stressors such as ammonia highlights its potential as a therapeutic agent. Research indicates that MSO can enhance cell swelling induced by ammonia while also affecting glutamate uptake mechanisms .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
Methionine sulfoximine exerts its effects by being phosphorylated by glutamine synthetase. The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This inhibition prevents the synthesis of glutamine, leading to reduced glutamate production and prevention of excitotoxicity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Alpha-Alkyl Analogs of MSO (e.g., α-Methyl- and α-Ethyl-MSO)
- Mechanism : These analogs retain GS inhibition but exhibit differential effects on γ-GCS. α-Methyl-MSO inhibits both GS and γ-GCS, whereas α-Ethyl-MSO selectively inhibits GS without affecting γ-GCS .
- Biological Impact : Both analogs induce convulsions in mice, linking seizures to GS inhibition rather than γ-GCS. However, only α-Methyl-MSO depletes glutathione (GSH), highlighting γ-GCS's role in GSH homeostasis .
- Key Data: Compound GS Inhibition (%) γ-GCS Inhibition (%) Convulsion Induction GSH Depletion MSO 100 100 Yes Yes α-Methyl-MSO 100 ~80 Yes Yes α-Ethyl-MSO ~50 0 Yes No
Buthionine Sulfoximine (BSO)
- Structure : A homocysteine-derived sulfoximine with an n-butyl side chain .
- Specificity : BSO is 100-fold more potent than MSO in inhibiting γ-GCS, with minimal effect on GS . This specificity makes it a tool for depleting GSH in cancer research to sensitize tumors to chemotherapy .
DL-Ethionine
- Mechanism : An ethyl analog of methionine that reversibly inhibits methionine-dependent processes, including viral protein synthesis .
- Comparison with MSO : Both compounds inhibit poliovirus replication, but DL-Ethionine’s effects are reversed by methionine supplementation, unlike MSO’s irreversible inhibition .
Phosphinothricin (Glufosinate)
- Function : A plant GS inhibitor used as an herbicide. Like MSO, it disrupts glutamine synthesis but acts via ethylene-mediated toxicity in plants .
- Divergence: MSO-induced toxicity in animals involves NMDA receptor activation and oxidative stress, whereas phosphinothricin’s herbicidal action is independent of these pathways .
Biological Activity
Methionine sulfoximine (MSO) is a compound that has garnered attention due to its unique biological activities, particularly as an inhibitor of glutamine synthetase (GS). This article delves into the various aspects of MSO's biological activity, including its mechanism of action, effects on neurotransmitter metabolism, and potential therapeutic applications.
Overview of this compound
This compound is a derivative of the amino acid methionine, characterized by the presence of a sulfoximine functional group. It exists in several stereoisomeric forms, with L-methionine-S-sulfoximine being the most biologically active. This compound is primarily recognized for its role as a potent inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from ammonia and glutamate.
The primary mechanism through which MSO exerts its biological effects is by irreversibly inhibiting glutamine synthetase. This inhibition leads to alterations in neurotransmitter levels and can induce excitotoxicity under certain conditions. The binding affinity of MSO for GS has been quantified, revealing a biphasic inhibition pattern characterized by an initial reversible competitive inhibition followed by irreversible inactivation at higher concentrations .
Table 1: Inhibition Characteristics of this compound on Glutamine Synthetase
| Parameter | Value |
|---|---|
| Initial Ki (mM) | 1.19 |
| Type of Inhibition | Biphasic |
| Reversible Competitive Inhibition | Yes |
| Irreversible Inactivation | Yes |
Neurochemical Effects
Research has shown that MSO affects cerebral methylation reactions, which are critical for various neurochemical processes. High levels of S-adenosyl-L-homocysteine have been associated with protection against MSO-induced seizures, indicating that MSO may disrupt normal methylation patterns in the brain .
Furthermore, studies have demonstrated that treatment with MSO can lead to increased levels of glutamine in brain slices, suggesting that while it inhibits GS activity, it may also promote glutamine retention through inhibition of efflux mechanisms .
Case Studies and Experimental Findings
- Convulsant Activity : In animal models, specifically dogs and rodents, MSO has been shown to induce convulsions at high doses. However, sub-convulsive doses have exhibited neuroprotective properties in models of hyperammonemia and amyotrophic lateral sclerosis (ALS) .
- Cellular Studies : In vitro studies using transfected cell lines have demonstrated that MSO enhances productivity in cell lines through modulation of glutathione biosynthesis . Additionally, it has been observed to increase cell swelling induced by ammonia exposure, reinforcing its excitotoxic potential .
- Comparative Studies : A study comparing various peptides containing sulfoximine groups indicated that some derivatives exhibited higher inhibitory activity against GS than MSO itself, suggesting potential for developing more effective inhibitors .
Potential Therapeutic Applications
Given its ability to modulate GS activity and influence neurotransmitter dynamics, MSO presents potential therapeutic avenues for conditions such as:
- Neurodegenerative Diseases : Its neuroprotective properties at sub-convulsive doses may be beneficial in treating diseases characterized by excitotoxicity.
- Metabolic Disorders : By regulating glutamine levels, MSO could play a role in metabolic conditions where glutamine metabolism is disrupted.
Q & A
Q. What is the molecular mechanism by which methionine sulfoximine (MSO) inhibits glutamine synthetase (GS)?
MSO irreversibly inhibits GS by forming a tight complex with adenosine diphosphate (ADP) and MSO phosphate, a phosphorylated derivative generated in the presence of ATP and Mg²⁺/Mn²⁺. The phosphorylated MSO binds to the enzyme's active site, mimicking the transition state of glutamate during catalysis. This mechanism was confirmed via chemical synthesis of MSO phosphate and its structural analysis . Validation methods include enzyme activity assays and chromatography to isolate the enzyme-inhibitor complex .
Q. What are standard protocols for using MSO to deplete intracellular glutamine in cell culture studies?
A common protocol involves treating cells (e.g., placental BeWo cells) with 2 mM MSO for 16 hours in glutamine-free medium. This reduces intracellular glutamine levels, enabling studies on amino acid transport dependencies. Controls should include untreated cells and glutathione-depletion analogs (e.g., buthionine sulfoximine) to isolate glutamine-specific effects .
Q. How does MSO differ from its analogs like buthionine sulfoximine (BSO) in experimental applications?
MSO primarily targets GS, while BSO is a more potent inhibitor of γ-glutamylcysteine synthetase (GCL), a key enzyme in glutathione biosynthesis. MSO’s lower efficacy in glutathione depletion (~100-fold weaker than BSO) makes it suitable for studies requiring selective glutamine synthetase inhibition. Cross-validation via enzyme-specific assays is recommended .
Advanced Research Questions
Q. How can researchers optimize MSO dosing for GS inhibition in diverse cellular models?
Optimization requires titration across cell lines (e.g., bacterial vs. mammalian systems) due to variations in GS expression and metabolic activity. For example, in Pseudomonas syringae, partial GS adenylylation reduces MSO sensitivity, necessitating higher doses (5–10 mM) compared to mammalian cells (1–2 mM). Pre-screening via Western blotting for GS levels and activity assays is critical .
Q. How should contradictory data on MSO’s efficacy in nitrogenase regulation be addressed?
In nitrogen-fixing bacteria, MSO blocks ammonia assimilation, inducing nitrogenase synthesis. However, inconsistent results may arise from bacterial strain-specific efflux mechanisms or competing nitrogen sources. Experimental controls should include:
Q. What methodologies enable site-selective modification of this compound residues in polypeptides?
MSO’s sulfoximine group can be functionalized via palladium-catalyzed carbonylation or NH-alkylation. For example:
- Carbonylation : Use Pd–Cl catalyst under CO atmosphere (generated from formic acid/acetic anhydride) to introduce ¹³C labels for isotopic tracing.
- Allylation : React MSO-containing peptides with allyl iodide/KOH to yield NH-alkylated derivatives (81% yield). Reaction purity is validated via RP-HPLC and mass spectrometry .
Q. How can MSO be used to study oxidative stress responses without confounding glutathione depletion?
To isolate glutamine-specific effects, pair MSO with BSO in combinatorial treatments. For example:
- Group 1 : 2 mM MSO (targets GS).
- Group 2 : 0.5 mM BSO (targets GCL).
- Group 3 : MSO + BSO. Measure glutathione (GSH) and glutamine levels via LC-MS to confirm target specificity .
Methodological Considerations
- Validation : Use enzyme activity assays (e.g., GS activity via γ-glutamyl transferase method) and metabolite quantification (HPLC/LC-MS) .
- Toxicity Controls : Monitor cell viability (MTT assay) and off-target effects (e.g., convulsant activity in neuronal models) .
- Chemical Synthesis : Ensure stereochemical purity of MSO via optical resolution (e.g., [α]D value comparison) to avoid confounding results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
